molecular formula C15H18O2 B7872209 4-tert-Butylphenyl-(3-furyl)methanol

4-tert-Butylphenyl-(3-furyl)methanol

Cat. No.: B7872209
M. Wt: 230.30 g/mol
InChI Key: STJJLZMABAQCOF-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl-(3-furyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a furyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylphenyl-(3-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 3-furylmethanol.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-tert-butylbenzaldehyde to form the corresponding alcohol.

    Coupling Reaction: The intermediate is then coupled with 3-furylmethanol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: 4-tert-Butylphenyl-(3-furyl)ketone.

    Reduction: 4-tert-Butylphenyl-(3-furyl)methane.

    Substitution: 4-tert-Butylphenyl-(3-furyl)bromide or 4-tert-Butylphenyl-(3-furyl)nitrobenzene.

Scientific Research Applications

4-tert-Butylphenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-tert-Butylphenyl-(3-furyl)methanol exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the furyl group, making it less versatile in certain reactions.

    3-Furylmethanol: Lacks the phenyl group, which affects its reactivity and applications.

    4-tert-Butylbenzyl Alcohol: Similar structure but without the furyl group, leading to different chemical properties.

Uniqueness

4-tert-Butylphenyl-(3-furyl)methanol is unique due to the combination of the tert-butyl-substituted phenyl group and the furyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJJLZMABAQCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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